(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(pyrrolidin-2-yl)methanol is a chemical compound that belongs to the class of organic chemicals known as phenylmethylamines. It has a CAS Number of 1139238-49-5 and a molecular weight of 207.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 4-methoxyphenyl group attached to a pyrrolidin-2-yl methanol group . Its molecular formula is C12H17NO2.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis of Agrochemicals and Medicinal Compounds
The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for producing adducts that are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Novel Organic Compound Synthesis
Research has been conducted on the three-component synthesis and characterization of novel organic compounds, including 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using methanol as a starting material. This synthesis is crucial for exploring new chemical structures (Wu Feng, 2011).
Asymmetric Synthesis
The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This application is essential for the development of stereochemically complex molecules in organic synthesis (Junyang Jung et al., 2000).
Organocatalysis
Research into the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, where (4-Methoxyphenyl)(pyrrolidin-2-yl)methanol is a key component, has been conducted. These compounds have been evaluated as organocatalysts in asymmetric Michael and Mannich reactions, highlighting their utility in organic synthesis (Reyes-Rangel et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which includes compounds similar to this compound, has shown strong antiarrhythmic and antihypertensive activities. This highlights the potential therapeutic applications of these compounds in cardiovascular medicine (Malawska et al., 2002).
Photophysical Studies
Studies on photophysical characteristics of related compounds have been conducted, which is crucial for understanding the properties of this compound derivatives in light-absorbing and emitting materials (Behera et al., 2015).
Coordination Chemistry
The compound has been used in the synthesis of coordination compounds with potential applications in materials science and catalysis (Bourosh et al., 2018).
Molecular Structure and Electronic Properties
Theoretical studies on similar compounds have been conducted to understand their molecular structure and electronic properties, which is essential for the development of new materials and drugs (Cojocaru et al., 2013).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of target selectivity .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound can influence its physicochemical parameters and potentially impact its bioavailability .
Result of Action
The pyrrolidine ring and its derivatives have been associated with a variety of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
(4-methoxyphenyl)-pyrrolidin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-6-4-9(5-7-10)12(14)11-3-2-8-13-11/h4-7,11-14H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOJMIWZUKSHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.